2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a complex arrangement of functional groups, including an oxadiazole ring, a chlorophenyl group, and a phenoxyacetamide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a chlorophenyl-substituted nitrile under acidic or basic conditions.
Coupling with Phenoxyacetamide: The oxadiazole intermediate is then coupled with a phenoxyacetamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, including the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in cell wall synthesis . The oxadiazole ring and chlorophenyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide
- 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide
- 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide
Uniqueness
What sets 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and biological properties. The presence of the 3-chlorophenyl group and the oxadiazole ring enhances its reactivity and potential as an antimicrobial agent, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C23H18ClN3O3 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-5-2-9-19(11-15)25-21(28)14-29-20-10-4-6-16(13-20)22-26-23(30-27-22)17-7-3-8-18(24)12-17/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
DBPWYBIRAIVMQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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